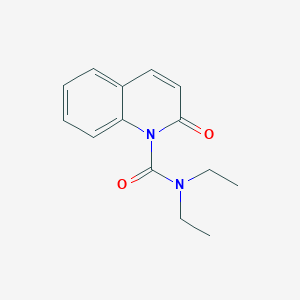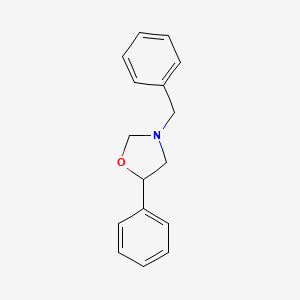
3-Benzyl-5-phenyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-phenyloxazolidine: is a heterocyclic organic compound with the molecular formula C₁₆H₁₇NO . It is characterized by a five-membered oxazolidine ring, which contains both nitrogen and oxygen atoms, and is substituted with benzyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-phenyloxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with benzaldehyde in the presence of a suitable catalyst to form an intermediate, which then undergoes cyclization to yield the oxazolidine ring . The reaction conditions often include mild temperatures and solvents such as ethanol or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-5-phenyloxazolidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines or alcohols.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Electrophiles like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde, while substitution can introduce halogens or nitro groups onto the aromatic rings .
Scientific Research Applications
3-Benzyl-5-phenyloxazolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-phenyloxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3-Benzyl-5-phenyloxazolidine-2,4-dione: This compound has an additional carbonyl group, which can alter its reactivity and biological activity.
3-Phenyl-5-phenyloxazolidine: Lacks the benzyl group, which can affect its chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
104143-95-5 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-benzyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C16H17NO/c1-3-7-14(8-4-1)11-17-12-16(18-13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI Key |
WSTMOXNFAMOVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


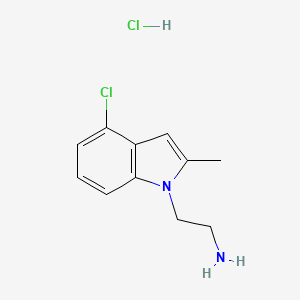

![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)

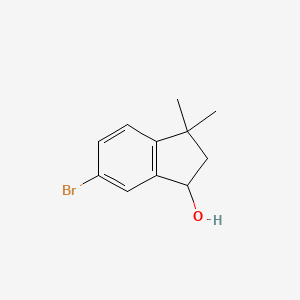
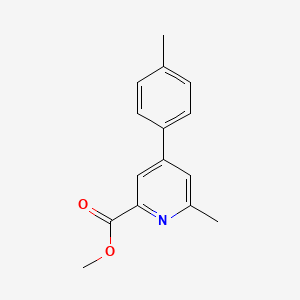

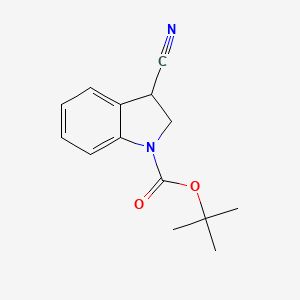
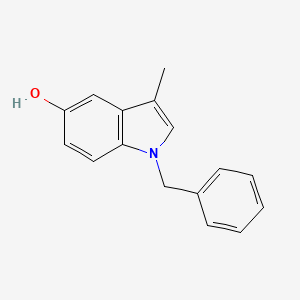
![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)

